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Methyl 2,4-dihydroxy-3-propylbenzoate, also known as 2,4-dihydroxy-6-propyl-benzoic acid methyl ester, is a carboxylate derivative characterized by its pale yellow solid appearance. Its molecular formula is , and it has a molecular weight of 210.23 g/mol. This compound is notable for its role as a pharmaceutical intermediate, particularly in the synthesis of cannabinoids such as Cannabidiol and Cannabidivarin .
The primary reaction involving methyl 2,4-dihydroxy-3-propylbenzoate is esterification, where it forms esters from the reaction of a carboxylic acid and an alcohol. In this case, the compound can be synthesized through the reaction of 2,4-dihydroxy-6-propylbenzoic acid with methanol in the presence of a catalyst like sulfuric acid. The general reaction can be represented as follows:
In this specific case:
Methyl 2,4-dihydroxy-3-propylbenzoate exhibits various biological activities. It has been identified in studies as having potential therapeutic properties due to its structural similarity to other bioactive compounds. Its derivatives are often explored for their effects on the endocannabinoid system, which is crucial for various physiological processes including pain sensation and mood regulation .
The synthesis of methyl 2,4-dihydroxy-3-propylbenzoate typically involves the following steps:
Studies have indicated that methyl 2,4-dihydroxy-3-propylbenzoate interacts with various biological systems through mechanisms similar to those of other benzoate derivatives. Its interaction with cannabinoid receptors has been a focus of research aimed at understanding its potential therapeutic effects .
Methyl 2,4-dihydroxy-3-propylbenzoate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl benzoate | Simple ester used widely as a solvent and flavoring agent | |
| Propyl benzoate | Used as a food additive with antimicrobial properties | |
| Methyl salicylate | Known for its analgesic properties; used in topical treatments | |
| Methyl 2,4-dihydroxybenzoate | A phenolic compound with antioxidant properties |
Methyl 2,4-dihydroxy-3-propylbenzoate is unique due to its specific propyl substitution at the benzene ring and hydroxyl groups at positions 2 and 4, which distinguish it from other similar compounds like methyl salicylate or methyl benzoate. This unique structure contributes to its distinct biological activities and applications in cannabinoid synthesis .
The systematic IUPAC name for this compound is methyl 2,4-dihydroxy-6-propylbenzoate, reflecting its esterified carboxylic acid group (methyl ester), hydroxyl groups at positions 2 and 4, and a propyl chain at position 6 on the benzene ring. The structural formula (Figure 1) illustrates the arrangement of these substituents:
$$
\text{Structure: } \text{C}6\text{H}2(\text{OH})2(\text{COOCH}3)(\text{CH}2\text{CH}2\text{CH}_3)
$$
This ortho-para-dihydroxy configuration is reminiscent of resorcinol derivatives, which often exhibit biological activity due to their ability to engage in hydrogen bonding and metal chelation.
The compound is referenced under multiple synonyms across scientific literature and databases:
These variants often arise from differences in naming conventions or historical usage in specialized fields.
Key regulatory and database identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 55382-52-0 |
| European Community (EC) No. | 810-694-4 |
| UNII | KAV9D8HC7J |
| Wikidata ID | Q82271901 |
These identifiers ensure precise tracking in regulatory, safety, and research contexts.
Experimental and predicted physicochemical properties are critical for applications in drug design and material science:
| Property | Value |
|---|---|
| Molecular Weight | 210.23 g/mol |
| Boiling Point | 388.6 ± 27.0 °C (Predicted) |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) |
| pKa | 8.27 ± 0.23 (Predicted) |
| Solubility | Soluble in polar organic solvents |
The relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding between hydroxyl groups. The pKa value indicates moderate acidity, comparable to other dihydroxybenzoates.
While specific synthetic routes for methyl 2,4-dihydroxy-6-propylbenzoate are not detailed in the available literature, analogous compounds like methyl 2,4-dihydroxybenzoate (CAS 2150-47-2) are typically synthesized via Fischer esterification or alkylation of pre-functionalized benzoic acids. The propyl group at position 6 could be introduced through Friedel-Crafts alkylation or via directed ortho-metalation strategies.
Derivatives of this compound may include: